molecular formula C26H30N2O3S B2664314 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine CAS No. 433953-17-4

1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

Cat. No.: B2664314
CAS No.: 433953-17-4
M. Wt: 450.6
InChI Key: IEPRPHGAXNVQNN-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring substituted with a diphenylmethyl group and a 5-methoxy-2,4-dimethylbenzenesulfonyl group. Due to its unique chemical properties, it has garnered interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The diphenylmethyl group is introduced through a nucleophilic substitution reaction, while the benzenesulfonyl group is added via a sulfonylation process. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs. Purification techniques such as recrystallization and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It is utilized in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Diphenylmethyl)piperazine: A closely related compound with a similar structure but lacking the benzenesulfonyl group.

  • 1-(Diphenylmethyl)azetidine: Another related compound with a smaller ring structure.

  • Diphenylmethane: A simpler aromatic compound used as a building block in various syntheses.

Uniqueness: 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine stands out due to its specific functional groups and the resulting chemical properties. These differences make it suitable for applications where other similar compounds may not be effective.

Properties

IUPAC Name

1-benzhydryl-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-20-18-21(2)25(19-24(20)31-3)32(29,30)28-16-14-27(15-17-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPRPHGAXNVQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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